Copper(I) iodide-triethyl phosphite is a pre-formed, air-stable coordination complex procured as a homogeneous Cu(I) catalyst for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and organometallic C-C bond formation. The triethyl phosphite ligand acts as a strong π-acceptor, stabilizing the +1 oxidation state against disproportionation while conferring solubility in organic solvents such as N,N-dimethylformamide (DMF), dichloromethane, and toluene. For industrial and advanced laboratory buyers, this compound is primarily selected when aqueous or biphasic reaction conditions—typical of standard copper sulfate/ascorbate catalytic systems—are incompatible with moisture-sensitive substrates, solid-phase automated synthesis, or hydrophobic nanomaterial functionalization [1].
Substituting this complex with unligated copper(I) iodide (CuI) or the standard Cu(II)SO4/sodium ascorbate system frequently results in process failure during advanced synthetic workflows. Unligated CuI suffers from poor organic solubility, leading to heterogeneous mixtures, mass-transfer limitations, and the formation of unwanted side products in sterically hindered cross-couplings. Conversely, the standard Cu(II)/ascorbate system requires aqueous or protic media, which instantly degrades moisture-sensitive precursors and is fundamentally incompatible with the anhydrous requirements of automated solid-phase oligonucleotide synthesizers. Furthermore, substituting with alternative phosphine ligands, such as CuBr(PPh3)3, can introduce severe steric bulk that impedes reactivity on dense solid supports, or cause rapid fluorescence quenching when conjugating sensitive dye molecules [1].
In the automated solid-phase synthesis of oligonucleotide-GalNAc dendrimer conjugates, the use of CuI·P(OEt)3 as a homogeneous organic-soluble catalyst enables fully automated on-column click chemistry without the need for aqueous reducing agents. The complex maintains complete solubility in the synthesizer's organic solvent lines, allowing for direct sequential double-click procedures that yield high-purity conjugates with minimal excess of expensive alkyne reagents, a process that is physically incompatible with standard aqueous CuSO4/ascorbate systems [1].
| Evidence Dimension | Process compatibility and phase behavior in automated synthesizers |
| Target Compound Data | Fully soluble in organic solvents, enabling 100% automated on-column conjugation |
| Comparator Or Baseline | Standard CuSO4/sodium ascorbate (Requires aqueous media, incompatible with automated organic lines) |
| Quantified Difference | Enables fully automated solid-phase synthesis vs. manual post-cleavage biphasic conjugation |
| Conditions | Solid-phase oligonucleotide synthesizer, organic solvent environment |
Procurement of this specific complex is essential for scaling up automated solid-phase synthesis of therapeutic oligonucleotide conjugates where water must be strictly excluded.
The covalent functionalization of chemically exfoliated MoS2 nanosheets via azide-alkyne cycloaddition requires a catalyst that is fully soluble in dry N,N-dimethylformamide (DMF) to prevent nanomaterial aggregation. The addition of 0.008 mmol of CuI·P(OEt)3 to 40 mg of MoS2 in dry DMF at 85 °C for 48 hours achieves complete, homogeneous functionalization without the phase-separation or precipitation issues associated with unligated CuI or aqueous copper systems [1].
| Evidence Dimension | Catalyst solubility and functionalization efficiency in dry DMF |
| Target Compound Data | Complete homogeneous functionalization at 0.008 mmol catalyst loading per 40 mg MoS2 |
| Comparator Or Baseline | Unligated CuI or aqueous Cu systems (Heterogeneous, causes nanomaterial aggregation) |
| Quantified Difference | Maintains stable MoS2 dispersion in dry DMF during 48-hour functionalization |
| Conditions | Chemically exfoliated MoS2 in dry DMF, 85 °C, 48 hours |
For materials science procurement, this complex guarantees the anhydrous, homogeneous conditions required to functionalize sensitive 2D nanomaterials without inducing aggregation.
In the synthesis of sterically hindered phenanthrenes via the decomposition of bis-tosylhydrazones, the addition of one equivalent of CuI·P(OEt)3 to the lithium anion intermediate dramatically improves the reaction efficiency. The ligated copper complex facilitated the alkene-forming reaction to deliver an 80% isolated yield of the target phenanthrene, compared to a baseline yield of only 29% when relying solely on the unligated lithium salt under identical thermal conditions [1].
| Evidence Dimension | Isolated yield of sterically hindered phenanthrene |
| Target Compound Data | 80% isolated yield |
| Comparator Or Baseline | Unligated lithium salt baseline (29% isolated yield) |
| Quantified Difference | 51% absolute increase in isolated yield (2.7x improvement) |
| Conditions | Addition to lithium anion at -78 °C, warming to 25 °C for 17h, then 70 °C for 4h |
Buyers scaling up complex organometallic couplings can justify the cost of the pre-ligated complex through massive improvements in final product yield.
Because CuI·P(OEt)3 is fully soluble in organic solvents and requires no aqueous reducing agents, it is the premier choice for automated on-column "click" conjugation of siRNAs and antisense oligonucleotides with targeting ligands like GalNAc or lipophilic delivery vehicles [1].
The complex's high solubility in dry DMF makes it ideal for the post-synthetic modification of chemically exfoliated MoS2 and carbon nanotubes, where the introduction of water or heterogeneous catalysts would cause irreversible aggregation of the nanomaterial dispersion [2].
In complex total synthesis and organometallic C-C bond formation (such as sterically hindered phenanthrene synthesis), this ligated complex provides a highly active, unaggregated Cu(I) source that significantly outperforms bare CuI, maximizing yields while preventing substrate hydrolysis [3].
Irritant